methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a chromen-2-one moiety
Preparation Methods
The synthesis of methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with benzyl bromide to introduce the benzyl group . The resulting intermediate is further reacted with methyl 4-hydroxybenzoate under basic conditions to form the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit DNA gyrase, an enzyme essential for DNA replication in cancer cells . Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can be compared with other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has similar structural features but differs in its sulfonate group, which affects its solubility and reactivity.
4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: This derivative has a methoxy group instead of a benzyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17-22-13-12-21(30-16-19-8-10-20(11-9-19)25(27)29-2)15-24(22)31-26(28)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTKRCZPHPKQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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